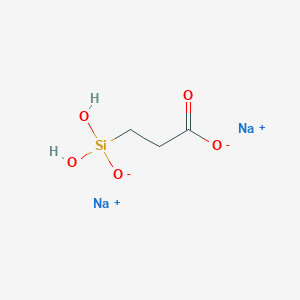
羧乙基硅酸二钠
描述
Disodium carboxyethyl siliconate is not directly mentioned in the provided papers. However, the papers do discuss related silicon compounds and their properties, which may provide indirect insights into the chemistry of siliconates. For instance, the stabilization of silicon oxides is a significant challenge due to the reactivity of silicon-oxygen double bonds and the low oxidation state of silicon atoms . This information could be relevant when considering the stability and reactivity of disodium carboxyethyl siliconate.
Synthesis Analysis
The synthesis of silicon-containing compounds can be complex due to the reactivity of silicon. The papers describe the synthesis of different silicon compounds, such as the oxidation of a soluble disilicon compound to give carbene-stabilized Si2O3 and Si2O4 moieties . Another study reports the synthesis of a silicon dicarbonate complex by reacting a silylone with carbon dioxide, suggesting a potential route for incorporating carbonate groups into silicon-based compounds . These methods may offer insights into the synthesis strategies that could be applied to disodium carboxyethyl siliconate.
Molecular Structure Analysis
The molecular structure of silicon compounds is crucial for understanding their properties and reactivity. The silicon dicarbonate complex mentioned in one of the papers was characterized by single-crystal X-ray diffraction, which is a powerful technique for determining molecular structures . Although disodium carboxyethyl siliconate is not directly studied, the methodologies used for structural analysis of related compounds could be applicable for its characterization.
Chemical Reactions Analysis
The reactivity of silicon compounds is a key area of interest. The papers provided do not discuss disodium carboxyethyl siliconate specifically, but they do provide examples of chemical reactions involving silicon, such as the activation of carbon dioxide by a silylone . Understanding the reactivity of silicon in these contexts can help predict the types of chemical reactions that disodium carboxyethyl siliconate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of silicon compounds are diverse and depend on their structure and synthesis method. For example, silicon carbide is known for its hardness, strength, chemical and thermal stability, and resistance to oxidation and erosion . These properties are important for applications in high power, high temperature electronic devices, and abrasion and cutting applications. While disodium carboxyethyl siliconate is not specifically discussed, the properties of related silicon compounds can provide a general understanding of what to expect from siliconate materials.
科学研究应用
1. 生物成像和细胞成像应用二羧乙基硅酸二钠,特别是硅纳米颗粒(Si NPs)形式,由于其优异的光致发光性能、化学惰性和低细胞毒性,在生物成像领域具有重要应用。一项研究详细介绍了一种绿色一锅法合成N掺杂荧光硅纳米颗粒的方法,使用乙二胺四乙酸二钠盐作为有效还原剂。这些纳米颗粒表现出高荧光量子产率、生物相容性,并成功应用于细胞成像,表明它们在生物成像应用中的潜力(Geng et al., 2018)。
2. 硅量子点的表面功能化对硅量子点的表面功能化进行了研究,这是硅纳米颗粒的一种形式。在这些量子点上附着的分子进行化学反应,产生具有双醇和环氧化物等反应性表面官能团的量子点。功能化的量子点在细胞的生物成像中显示出潜力,并且还研究了它们的细胞毒性,结果显示具有更多反应性官能团的量子点更具毒性(Shiohara et al., 2010)。
3. 生物相容性评估对硅基纳米和微米颗粒的生物相容性进行了广泛审查,其中包括二羧乙基硅酸二钠的形式。这项审查涵盖了硅和二氧化硅纳米和微米颗粒对细胞和器官的影响,随着各种暴露途径如静脉、肺部、皮肤和口服。审查中总结的研究对于理解这些材料的生物相容性至关重要,这对于它们在医学和生物技术等各个领域的安全应用至关重要(Jaganathan & Godin, 2012)。
属性
IUPAC Name |
disodium;3-[dihydroxy(oxido)silyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O5Si.2Na/c4-3(5)1-2-9(6,7)8;;/h6-7H,1-2H2,(H,4,5);;/q-1;2*+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOICJFFICGNEJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](O)(O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Na2O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171219 | |
| Record name | Disodium carboxyethyl siliconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium carboxyethyl siliconate | |
CAS RN |
18191-40-7 | |
| Record name | Disodium carboxyethyl siliconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018191407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium carboxyethyl siliconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carboxyethylsilanetriol, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM CARBOXYETHYL SILICONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U4C79679G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)
![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)
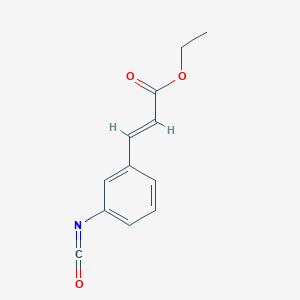
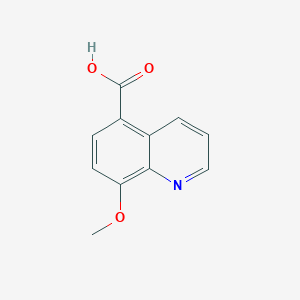
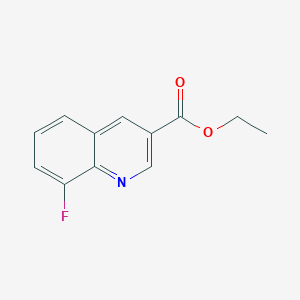
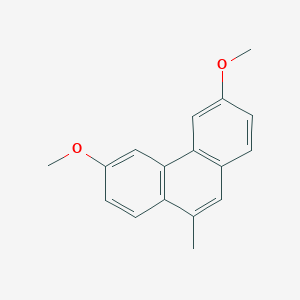
![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)
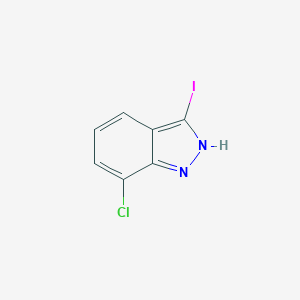
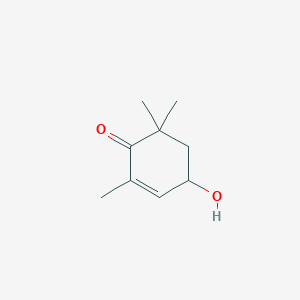

![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)
![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)
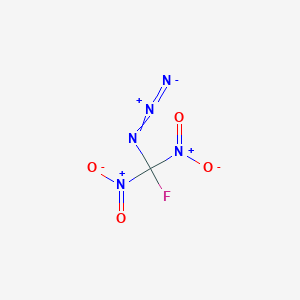
![6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid](/img/structure/B106411.png)